molecular formula C8H8O3S B1356647 2-Hydroxy-4-(methylsulfanyl)benzoic acid CAS No. 67127-67-7

2-Hydroxy-4-(methylsulfanyl)benzoic acid

Cat. No. B1356647
Key on ui cas rn: 67127-67-7
M. Wt: 184.21 g/mol
InChI Key: DTLRWJMFYFRILZ-UHFFFAOYSA-N
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Patent
US07700628B2

Procedure details

2-Methoxy-4-(methylthio)benzoic acid (1.002 g, 5.05 mmol) was dissolved in dichloromethane (18 mL). The solution was cooled to −65° C. in a dry ice/chloroform bath. A dichloromethane solution of boron tribromide (5.4 mL, 5.4 mmol) was then added slowly. After 3 hours, the reaction was quenched with water (5 mL) and 1 N HCl (10 mL). After stirring for 10 minutes, the reaction was extracted with dichloromethane (100 mL). The organic layer was washed with 1 N HCl (10 mL) and then dried over magnesium sulfate, filtered, and concentrated to give the pure product as a pale yellow solid (866 mg, 4.70 mmol, 93%).
Quantity
1.002 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:11]=[C:10]([S:12][CH3:13])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].B(Br)(Br)Br>ClCCl>[OH:2][C:3]1[CH:11]=[C:10]([S:12][CH3:13])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
1.002 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC(=C1)SC
Name
Quantity
18 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.4 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water (5 mL) and 1 N HCl (10 mL)
EXTRACTION
Type
EXTRACTION
Details
the reaction was extracted with dichloromethane (100 mL)
WASH
Type
WASH
Details
The organic layer was washed with 1 N HCl (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=C(C(=O)O)C=CC(=C1)SC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.7 mmol
AMOUNT: MASS 866 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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